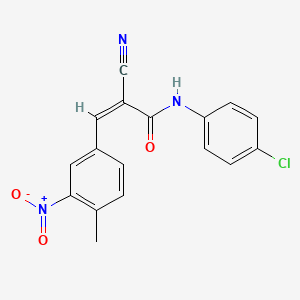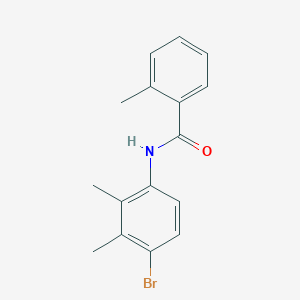
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide, also known as MNAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MNAC is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively for its unique properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide in inhibiting the growth of cancer cells is not yet fully understood. However, it is believed that N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In OLEDs, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide acts as a fluorescent emitter, emitting light when an electric current is applied. In environmental science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide acts as a catalyst, accelerating the degradation of organic pollutants in water.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, depending on the application. In medicinal chemistry, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In materials science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to have high photoluminescence efficiency, making it an ideal material for use in OLEDs. In environmental science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been shown to accelerate the degradation of organic pollutants in water, leading to their removal from the environment.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its ease of synthesis, low cost, and unique properties. However, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide, including:
1. Investigating the potential of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide as a cancer drug and developing more effective N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide derivatives for use in cancer treatment.
2. Studying the optical properties of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide and developing new materials for use in OLEDs and other optoelectronic devices.
3. Exploring the potential of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide as a catalyst for the degradation of other types of pollutants, such as air pollutants and soil pollutants.
4. Investigating the potential of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide as a drug for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Developing new synthetic methods for N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde and 4-methyl-3-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate as a catalyst. The resulting product is then treated with acryloyl chloride to obtain N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide. The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide is a relatively straightforward process that can be easily scaled up for industrial applications.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been investigated for its potential as a cancer drug due to its ability to inhibit the growth of cancer cells. In materials science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been studied for its use in the fabrication of organic light-emitting diodes (OLEDs) due to its unique optical properties. In environmental science, N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)acrylamide has been investigated for its potential as a catalyst for the degradation of organic pollutants in water.
Eigenschaften
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c1-11-2-3-12(9-16(11)21(23)24)8-13(10-19)17(22)20-15-6-4-14(18)5-7-15/h2-9H,1H3,(H,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMYDSNKVZMCHH-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5801880.png)



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5801902.png)

![methyl 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5801912.png)
![2-[(4,6-dimethyl-2-quinazolinyl)thio]acetamide](/img/structure/B5801919.png)
![N-(2-methoxyethyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801920.png)

![1-oxo-3-propyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5801927.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5801933.png)

